
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps. One common approach is the hydroxytrifluoromethylation of enamides using a copper(I) reagent. This reaction proceeds at room temperature in the presence of sodium trifluoromethanesulfinate, yielding the desired trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of robust catalysts and reagents ensures the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups may contribute to the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its trifluoromethyl group imparts unique properties, such as increased stability and hydrophobicity, making it suitable for applications in coatings, polymers, and electronic materials.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the hydroxyl groups facilitate hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone: shares similarities with other trifluoromethylated compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group. This structural arrangement provides distinct physicochemical properties and biological activities, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H23F3N2O3 |
|---|---|
Peso molecular |
324.34 g/mol |
Nombre IUPAC |
[3-hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H23F3N2O3/c1-12(21,14(15,16)17)9-18-6-4-5-13(22,10-18)11(20)19-7-2-3-8-19/h21-22H,2-10H2,1H3 |
Clave InChI |
GAMVODBZTLYDAV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCC(C1)(C(=O)N2CCCC2)O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


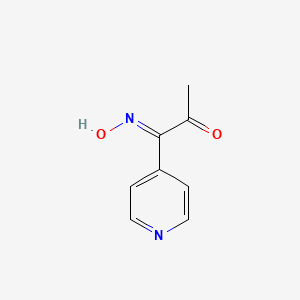
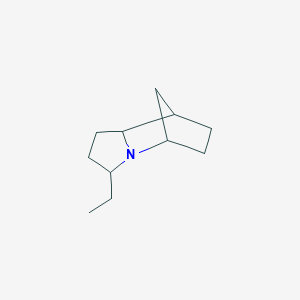
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)
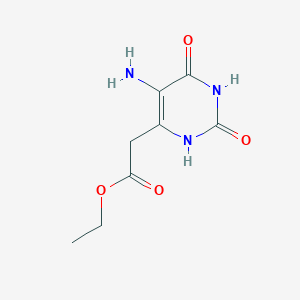
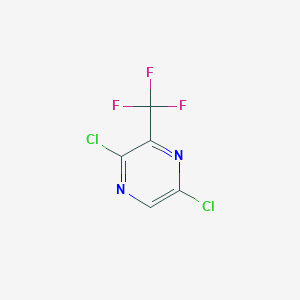
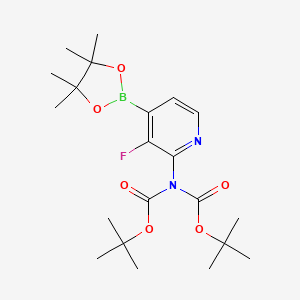
![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)
![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)



![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)

